1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofuranones. This compound is characterized by a butyl group attached to the third carbon and a hydroxyl group attached to the seventh carbon of the isobenzofuranone ring. Isobenzofuranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one typically involves the condensation of a suitable butyl-substituted precursor with a hydroxylated isobenzofuranone derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where a butyl group is introduced to the isobenzofuranone ring using a butyl chloride and an aluminum chloride catalyst. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or hydroxylamine hydrochloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as molecular sieves or metal-organic frameworks (MOFs) can be employed to enhance the efficiency of the reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents, aluminum chloride.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl-substituted isobenzofuranones.
Wissenschaftliche Forschungsanwendungen
(S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological macromolecules, while the butyl group enhances its lipophilicity, facilitating membrane penetration. The compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Isobenzofuran-1(3H)-one: Lacks the butyl and hydroxyl groups, resulting in different biological activities.
3-Butylisobenzofuran-1(3H)-one: Lacks the hydroxyl group, affecting its reactivity and biological properties.
7-Hydroxyisobenzofuran-1(3H)-one: Lacks the butyl group, influencing its lipophilicity and membrane penetration.
Uniqueness: (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is unique due to the presence of both the butyl and hydroxyl groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
649763-00-8 |
---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(3S)-3-butyl-7-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
UWGOKYNWVHSOJQ-JTQLQIEISA-N |
Isomerische SMILES |
CCCC[C@H]1C2=C(C(=CC=C2)O)C(=O)O1 |
Kanonische SMILES |
CCCCC1C2=C(C(=CC=C2)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.